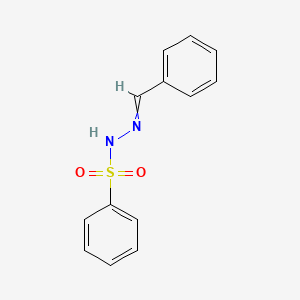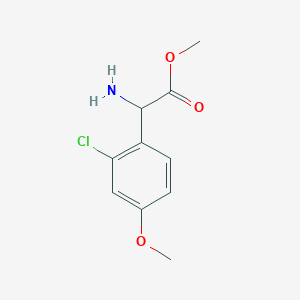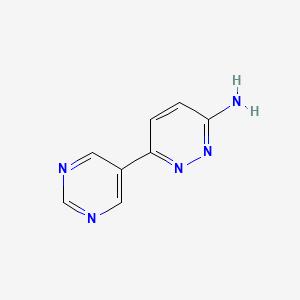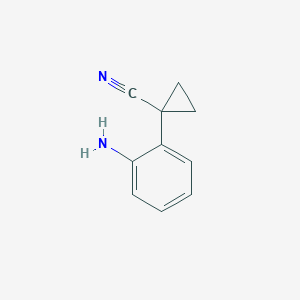![molecular formula C7H16ClN3O2S B11727351 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is an organic compound with the molecular formula C7H15N3O2S·HCl. It is a derivative of amino acids and is commonly used in scientific research due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride typically involves the reaction of citrulline with methylthioamine. The reaction is carried out under controlled conditions, often requiring the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It is investigated for its effects on nitric oxide synthesis and its potential use in treating diseases related to nitric oxide dysregulation.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. By inhibiting NOS, the compound reduces the levels of nitric oxide, which can have various physiological effects, including vasoconstriction and reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Methyl-L-thiocitrulline: Another NOS inhibitor with a similar structure and function.
L-NAME: A widely used NOS inhibitor in research.
Aminoguanidine: An inhibitor of inducible NOS with different chemical properties.
Uniqueness
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is unique due to its specific inhibition of neuronal NOS and its potential therapeutic applications in diseases related to nitric oxide dysregulation .
Propriétés
Formule moléculaire |
C7H16ClN3O2S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H |
Clé InChI |
PUDRIFKGLXQFOM-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
![3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727288.png)
![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)





![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)

